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The following table summarizes key experimental data on the activity of tigecycline and other antibiotics

against ESBL-producing strains.

Antibiotic Tested Isolates
Key Efficacy
Metric (MIC90)

Resistance Notes Citation

Tigecycline 460 GNb (incl. ESBL E.
coli & K. pneumoniae)

MIC90 0.25 to 2

µg/mL (all
susceptible)

Excellent activity against

ESBL producers and MDR
Acinetobacter spp.

[1]

Imipenem 460 GNb (incl. ESBL E.
coli & K. pneumoniae)

MIC90 0.05 -
0.19 µg/mL

Very active against ESBL
producers; high resistance

(64.3%) in Acinetobacter
spp.

[1]

Meropenem 460 GNb (incl. ESBL E.
coli & K. pneumoniae)

MIC90 0.02 -
0.09 µg/mL

Very active against ESBL
producers; high resistance

(66.1%) in Acinetobacter
spp.

[1]

Ciprofloxacin ESBL-producing E. coli
& K. pneumoniae

N/S Resistance higher in
ESBL-producing vs. non-

ESBL strains

[1]
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Antibiotic Tested Isolates
Key Efficacy
Metric (MIC90)

Resistance Notes Citation

Gentamicin ESBL-producing

Enterobacteriaceae

N/S Increasing resistance

noted

[1]

> Abbreviations: GNb: Gram-negative bacteria; MIC90: Minimum Inhibitory Concentration required to

inhibit the growth of 90% of organisms; N/S: Not Specified in the source material.

Experimental Protocols for Key Data

For researchers seeking to replicate or evaluate these findings, here are the methodologies from the cited

studies.

Protocol from 2009 Comparative Study [1]

Bacterial Isolates: 460 Gram-negative clinical isolates, including ESBL-producing E. coli and

K. pneumoniae.
Susceptibility Testing: The Etest method was used on Mueller-Hinton agar.

ESBL Confirmation: ESBL production was phenotypically inferred using the ESBL Etest.
MIC Interpretation: MICs were read directly from the Etest strip after incubation.

Protocol from 2024 Synergy Study [2]

Bacterial Isolates: 80 clinical Enterobacter cloacae strains.

Synergy Testing: The E-test method was used to evaluate the synergistic effect of
tigecycline in combination with nine other antimicrobial agents.

Methodology Detail: Two E-test strips, each impregnated with a single antibiotic, were placed
perpendicularly on an inoculated agar plate. After incubation, the Fractional Inhibitory

Concentration (FIC) Index was calculated based on the intersection of the ellipses of inhibition.
Synergy was defined as an FIC Index of ≤0.5 [2].

Mechanisms of Action and Emerging Resistance

Tigecycline's activity and the growing threat of resistance can be visualized through its mechanism and the

bacterial counter-mechanisms.
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Tigecycline's Mechanism and Bacterial Resistance Pathways

Tigecycline

Ribosome 30S Subunit

Binds to

Inhibition of Protein Translation

Bacterial Death

Overexpression of Efflux Pumps
(e.g., AcrAB, OqxAB, TmexCD-toprJ)

Extrudes

Mutations in Ribosomal Proteins
(e.g., rpsJ)

Alters Target

Mutations in tet(A) efflux pump

Enhances Extrusion

Mutations in Regulatory Genes
(ramR, marA, soxS)

Dysregulates

Click to download full resolution via product page

The diagram illustrates that tigecycline exerts its effect by binding to the 30S ribosomal subunit, thereby

inhibiting bacterial protein translation and leading to cell death [3]. However, bacteria deploy several key

resistance strategies:

Efflux Pump Overexpression: The most common mechanism in Gram-negative bacteria involves
the overexpression of Resistance-Nodulation-Division (RND) efflux pumps (e.g., AcrAB, OqxAB,
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TmexCD-toprJ), which actively expel tigecycline from the cell [3] [4].

Genetic Mutations:
Mutations in regulatory genes like ramR can lead to the constitutive overexpression of efflux

pumps [4].
Mutations in the tet(A) efflux pump gene can also decrease tigecycline susceptibility [3].

Mutations in ribosomal protein S10, encoded by the rpsJ gene, can alter the drug target site
[3].

Research Implications and Clinical Context

Combination Therapy is Promising: Given the emergence of resistance, tigecycline is often
investigated in combination with other agents. Studies show synergistic effects, particularly with

ceftazidime/avibactam, imipenem, and polymyxin B, which can enhance its activity against MDR
strains like Enterobacter cloacae [2].

A Sentinel for Resistance Surveillance: The presence of carbapenem resistance (e.g., strains
carrying blaKPC and blaNDM) is a significant risk factor for co-resistance to last-line antibiotics like

tigecycline, underscoring the need for vigilant genomic surveillance [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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